molecular formula C11H21ClN4O2S B1478203 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1590731-55-7

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B1478203
CAS No.: 1590731-55-7
M. Wt: 308.83 g/mol
InChI Key: VMZMKRDRGARJHX-UHFFFAOYSA-N
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Description

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C11H21ClN4O2S and its molecular weight is 308.83 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ugi Multicomponent Reaction and Cyclization

A significant method for synthesizing diazepane systems involves the Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under specific cyclization conditions, demonstrating a versatile method for generating complex diazepane structures (Banfi et al., 2007).

Regioselective Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

A method for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and other heterocyclic derivatives was developed, showcasing a regioselective strategy to functionalize ethyl 1H-indole and ethyl 1H-benzo[d]imidazole-2-carboxylates. This approach underscores the chemical versatility and potential applications of diazepinone derivatives in various scientific fields (Dzedulionytė et al., 2022).

Synthesis of Bioactive Heterocycles

Sulfamethoxazole derivatives attached to heterocyclic rings such as 1,2-diazepane were synthesized, and their structures were confirmed through comprehensive spectral data. These compounds exhibited potent antimicrobial activity, showcasing the potential of such derivatives in developing new pharmaceutical agents (Khan, 2018).

Synthesis Involving Diazepines and Pyrazoles

The synthesis of biologically active 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety was described. These compounds were evaluated for their antimicrobial, antifungal, and anthelmintic activity, demonstrating the therapeutic potential of diazepine derivatives in medicinal chemistry (Saingar et al., 2011).

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S.ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZMKRDRGARJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
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1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 5
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride
Reactant of Route 6
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride

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